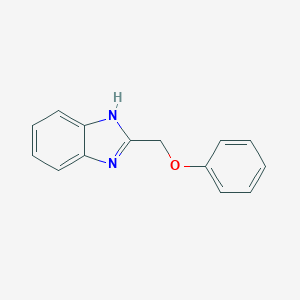

2-(phenoxymethyl)-1H-benzimidazole

Übersicht

Beschreibung

2-(Phenoxymethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The phenoxymethyl group attached to the benzimidazole core enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenoxymethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Phenoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxycarbonyl derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Phenoxycarbonyl derivatives.

Reduction: Amino-substituted benzimidazoles.

Substitution: Alkylated or acylated benzimidazoles.

Wissenschaftliche Forschungsanwendungen

Overview of 2-(Phenoxymethyl)-1H-Benzimidazole Applications

This compound represents a versatile compound with promising applications across multiple scientific domains, demonstrating significant potential in biological and pharmaceutical research .

Biological Research

The compound exhibits remarkable potential in several critical biological research areas:

Antimicrobial Properties

- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, including:

Antifungal Capabilities

Pharmaceutical Potential

Therapeutic Targeting

- Anticancer Research : Potential inhibition of specific cellular pathways involved in cancer progression

- Anti-inflammatory Mechanisms : Promising compounds with potential COX-2 inhibition

Molecular Mechanism of Action

The compound's mechanism involves strategic molecular interactions:

- Potential binding to enzymes or receptors

- Disruption of cellular processes

- Possible inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins

Pharmacological Activities

Benzimidazole derivatives, including this compound, demonstrate diverse therapeutic potentials:

- Anticancer

- Antiviral

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antihistaminic

- Antioxidant

- Antihypertensive

Screening Techniques

Researchers have employed multiple evaluation methods:

- 1H and 13C NMR spectroscopy

- FTIR analysis

- High-Resolution Mass Spectrometry (HRMS)

- Molecular docking studies

Concentration-Dependent Studies

Typical screening concentrations include:

- 1 μg/mL

- 10 μg/mL

- 100 μg/mL

Future Research Directions

Recommended Focus Areas :

- Expanded screening against diverse microbial strains

- Investigation of resistance mechanisms

- Advanced molecular modeling

- Comprehensive structure-activity relationship studies

Potential Limitations

- Need for more extensive testing across varied species

- Further exploration of resistant strain interactions

Wirkmechanismus

The mechanism of action of 2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death. In anticancer research, it interferes with cellular pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

2-(Phenoxymethyl)-1H-benzimidazole vs. 2-(Phenylmethyl)-1H-benzimidazole: The phenoxymethyl group provides additional sites for chemical modification, enhancing its versatility compared to the phenylmethyl derivative.

This compound vs. 2-(Methoxymethyl)-1H-benzimidazole: The phenoxymethyl group offers greater stability and potential for biological activity compared to the methoxymethyl group.

Uniqueness: The presence of the phenoxymethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic benefits distinguish it from other benzimidazole derivatives.

Biologische Aktivität

2-(Phenoxymethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antifungal properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a phenoxymethyl substituent. This unique arrangement contributes to its biological activity by enhancing lipophilicity and potentially improving membrane permeability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 µg/mL |

| 2g | Staphylococcus aureus | 4 µg/mL |

| 2g | Methicillin-resistant S. aureus | 4 µg/mL |

These findings indicate that the compound has comparable efficacy to standard antibiotics like amikacin, making it a promising candidate for further development in antimicrobial therapies .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. For instance, a study reported that certain derivatives exhibited potent activity against the MDA-MB-231 breast cancer cell line.

Case Study: Antiproliferative Effects

In one study, compounds derived from benzimidazole were tested for their ability to inhibit cell proliferation. The most effective derivative demonstrated an IC50 value indicating significant cytotoxicity against cancer cells:

- IC50 Value : 16.38 µM against MDA-MB-231 cells.

This highlights the potential of benzimidazole derivatives in cancer treatment, particularly in targeting aggressive cancer types .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Research indicates that certain derivatives show notable activity against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1b | Candida albicans | 64 µg/mL |

| 1c | Aspergillus niger | 64 µg/mL |

These results suggest that the compound could serve as a basis for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. This may include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : By altering membrane permeability, it can lead to cellular dysfunction in pathogens.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Eigenschaften

IUPAC Name |

2-(phenoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATKRQREMKIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985004 | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-29-2 | |

| Record name | 6637-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.